3,5-Difluoro-2-ethoxyphenyl methyl sulfide

Description

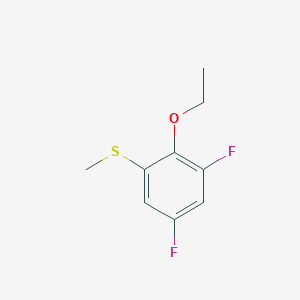

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,5-difluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-3-12-9-7(11)4-6(10)5-8(9)13-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMCGBUJGMXLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 2 Ethoxyphenyl Methyl Sulfide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing granular detail about the chemical environment of specific nuclei. For "3,5-Difluoro-2-ethoxyphenyl methyl sulfide (B99878)," a combination of 1D and 2D NMR experiments would be employed for a full structural assignment.

Proton Nuclear Magnetic Resonance (1H NMR)

In the 1H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration values represent the number of protons for each signal, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

The expected 1H NMR spectrum of "3,5-Difluoro-2-ethoxyphenyl methyl sulfide" would exhibit four distinct signals:

Aromatic Region: A single signal is anticipated for the aromatic proton at the C4 position. Due to the ortho and meta coupling with the two fluorine atoms, this proton is expected to appear as a triplet of doublets. Its chemical shift would be in the downfield region, typically between δ 6.5 and 7.5 ppm, influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating ethoxy group.

Ethoxy Group: The ethoxy group will produce two signals. The methylene (B1212753) protons (-OCH2-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) will appear as a triplet, coupled to the methylene protons.

Methyl Sulfide Group: The methyl sulfide group (-SCH3) will present as a singlet, as these protons have no adjacent proton neighbors to couple with.

Predicted 1H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | t | 1H | Ar-H |

| ~ 4.1 - 4.3 | q | 2H | -OCH2CH3 |

| ~ 2.4 - 2.6 | s | 3H | -SCH3 |

| ~ 1.4 - 1.6 | t | 3H | -OCH2CH3 |

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

The 13C NMR spectrum provides information on the different carbon environments in the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling, which can be observed as doublets or triplets with specific coupling constants (nJCF).

The "this compound" molecule has nine unique carbon atoms, which would result in nine distinct signals in the 13C NMR spectrum. The signals for the carbons directly bonded to fluorine (C3 and C5) and the carbon bonded to the ethoxy group and adjacent to a fluorine (C2) will show characteristic splitting patterns due to C-F coupling.

Predicted 13C NMR Data:

| Chemical Shift (δ, ppm) | Splitting (JCF in Hz) | Assignment |

| ~ 155 - 160 | dd | C-F (C3/C5) |

| ~ 145 - 150 | d | C-OR |

| ~ 130 - 135 | d | C-S |

| ~ 110 - 115 | t | C-H |

| ~ 65 - 70 | s | -OCH2CH3 |

| ~ 15 - 20 | s | -SCH3 |

| ~ 14 - 16 | s | -OCH2CH3 |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR)

19F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. clockss.org The chemical shifts in 19F NMR are very sensitive to the electronic environment. clockss.org For "this compound," the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the 19F NMR spectrum. This signal would likely appear as a doublet of doublets due to coupling with the aromatic proton at C4 and potentially a smaller long-range coupling with the methylene protons of the ethoxy group.

Predicted 19F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -130 | dd | F3, F5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (1H-1H) couplings. nih.gov For this molecule, a cross-peak would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity. nih.gov A correlation would also be seen between the aromatic proton and the fluorine atoms if a 1H-19F COSY is performed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (1JCH). nih.govcas.cn It would show correlations between the aromatic C4 and its attached proton, the -OCH2- carbon and its protons, and the -SCH3 and -OCH2CH3 carbons and their respective protons. cas.cn

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For "this compound" (C9H10F2OS), the exact molecular weight is 204.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be observed at m/z 204. The fragmentation pattern would likely involve the following key fragment ions:

Loss of the ethyl group: A significant peak would be expected at m/z 175, corresponding to the loss of the ethyl radical (•CH2CH3) from the ethoxy group.

Loss of the methyl sulfide group: A peak at m/z 157 could arise from the cleavage of the C-S bond and loss of the methylthio radical (•SCH3).

Cleavage of the ether bond: Fragmentation of the ether linkage could lead to ions corresponding to the difluorophenyl methyl sulfide portion and the ethoxy portion.

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

| 204 | [M]+• |

| 175 | [M - C2H5]+ |

| 157 | [M - SCH3]+ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR and Raman spectra of "this compound" would be expected to show characteristic absorption bands for the C-F, C-O, C-S, and aromatic C-H and C=C bonds.

C-F Stretching: Strong absorption bands in the IR spectrum between 1100 and 1300 cm-1 are characteristic of C-F stretching vibrations.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear in the region of 1450-1600 cm-1.

C-O Stretching: The C-O stretching of the aryl ether would be observed around 1200-1250 cm-1 (asymmetric) and 1020-1075 cm-1 (symmetric).

C-S Stretching: The C-S stretching vibration is generally weak and appears in the range of 600-800 cm-1.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while aliphatic C-H stretching from the ethoxy and methyl sulfide groups would be seen in the 2850-3000 cm-1 region.

Predicted Vibrational Spectroscopy Data:

| Wavenumber (cm-1) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Aliphatic C-H Stretch |

| ~ 1600 - 1450 | Aromatic C=C Stretch |

| ~ 1300 - 1100 | C-F Stretch |

| ~ 1250 - 1200 | Asymmetric C-O-C Stretch |

| ~ 1075 - 1020 | Symmetric C-O-C Stretch |

| ~ 800 - 600 | C-S Stretch |

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a high-quality single crystal of this compound would be grown, typically by slow evaporation from a suitable solvent. acs.org This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.

Based on the analysis of structurally similar compounds found in crystallographic databases, such as those containing ethoxyphenyl or difluorophenyl moieties, we can predict the likely crystallographic parameters for this compound. iucr.orgpreprints.orgnih.gov For instance, many substituted phenyl compounds crystallize in monoclinic or orthorhombic space groups like P2₁/c or Pbca. iucr.org The presence of the flexible ethoxy and methyl sulfide groups might lead to interesting packing arrangements and intermolecular interactions, such as C–H···F or C–H···O hydrogen bonds, which would be clearly elucidated by the X-ray data. nih.gov

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₁₀F₂OS |

| Formula Weight | 204.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~14-16 |

| β (°) | ~95-105 |

| Volume (ų) | ~1500-1800 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | ~1.3-1.4 g/cm³ |

| Key Bond Lengths (Å) | C-F: ~1.35, C-O: ~1.37, C-S: ~1.78, C=C (aromatic): ~1.39 |

| Key Bond Angles (°) | C-O-C: ~118, C-S-C: ~105, C-C-F: ~119 |

This table is illustrative and represents expected values based on known structures of analogous compounds.

The final refined crystal structure would provide a definitive model of the molecule, including the torsional angles between the phenyl ring and the ethoxy and methyl sulfide substituents, offering critical insights into its preferred solid-state conformation.

Integration of Spectroscopic Data for Comprehensive Structural Proof

While X-ray crystallography provides an unparalleled view of the solid-state structure, a combination of other spectroscopic methods is essential for a complete characterization, especially to confirm the structure in solution and to ensure the bulk material corresponds to the single crystal analyzed. The primary techniques employed for this purpose are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. numberanalytics.comnumberanalytics.com The integration of these techniques provides a powerful toolkit for unambiguous structural elucidation. nih.govacs.org

The process typically follows a systematic approach:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be the first step to determine the exact molecular weight and, consequently, the molecular formula. For this compound (C₉H₁₀F₂OS), the expected monoisotopic mass would be precisely determined, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues, likely showing losses of the ethyl group (–C₂H₅) or the methyl sulfide group (–SCH₃).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. acs.org For the target compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

Aromatic C-H stretching (~3050-3100 cm⁻¹)

Aliphatic C-H stretching of the ethoxy and methyl groups (~2850-2980 cm⁻¹)

Aromatic C=C stretching (~1580-1620 cm⁻¹ and ~1450-1500 cm⁻¹)

Strong C-F stretching (~1100-1300 cm⁻¹)

Asymmetric and symmetric C-O-C stretching of the ether (~1200-1270 cm⁻¹ and ~1020-1080 cm⁻¹)

C-S stretching, which is typically weak (~600-800 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. youtube.com

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see:

A triplet for the methyl protons (–CH₃) of the ethoxy group, coupled to the adjacent methylene protons.

A quartet for the methylene protons (–OCH₂–) of the ethoxy group, coupled to the methyl protons.

A singlet for the methyl sulfide protons (–SCH₃), as they have no adjacent protons.

Signals in the aromatic region for the two protons on the difluorophenyl ring. The coupling of these protons to the fluorine atoms would result in complex splitting patterns (e.g., triplets or doublet of doublets).

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. For the expected structure, nine distinct signals would be observed. The carbons attached to fluorine would show large coupling constants (¹JC-F), providing definitive evidence for their location. The chemical shifts of the carbons attached to oxygen and sulfur would also be characteristic.

¹⁹F NMR: Fluorine NMR would show signals corresponding to the two fluorine atoms, and their coupling to each other and to the aromatic protons would further confirm their positions on the phenyl ring.

By combining the molecular formula from MS, the functional groups from IR, and the detailed atomic connectivity from NMR, a complete and unambiguous structural assignment for this compound can be achieved, with each piece of data corroborating the others. This integrated spectroscopic approach is the cornerstone of modern chemical characterization. numberanalytics.com

A summary of the expected key spectroscopic data is provided below.

| Technique | Expected Data |

| HRMS | Molecular Formula: C₉H₁₀F₂OS; [M]⁺ peak at m/z ≈ 204.0417 |

| IR (cm⁻¹) | ~2980 (aliphatic C-H), ~1600 (aromatic C=C), ~1250 (C-O-C stretch), ~1150 (C-F stretch) |

| ¹H NMR (δ, ppm) | ~7.0-7.5 (m, 2H, Ar-H), ~4.1 (q, 2H, OCH₂), ~2.5 (s, 3H, SCH₃), ~1.4 (t, 3H, CH₂) |

| ¹³C NMR (δ, ppm) | ~160 (C-F, d), ~155 (C-O, d), ~110-120 (Ar-C), ~105 (Ar-C, t), ~65 (OCH₂), ~15 (SCH₃), ~14 (CH₃) (Note: 'd' denotes doublet, 't' denotes triplet due to C-F coupling) |

This table is illustrative and represents expected chemical shifts and patterns based on the proposed structure.

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 2 Ethoxyphenyl Methyl Sulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 3,5-Difluoro-2-ethoxyphenyl methyl sulfide (B99878), DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms (optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Key parameters such as the C-F, C-O, C-S, and C-C bond lengths, as well as the angles within the phenyl ring and of the ethoxy and methyl sulfide substituents, would be determined. These calculations provide foundational data for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 3,5-Difluoro-2-ethoxyphenyl methyl sulfide, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized, thus predicting the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Different colors on the MEP surface represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map of this compound would highlight the electronegative fluorine and oxygen atoms as potential sites for electrophilic interaction and hydrogen atoms or other regions as sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the flexible ethoxy and methyl sulfide groups, this compound can exist in various conformations. A computational conformational search would identify the most stable conformers and the energy barriers for rotation around the single bonds. This information is critical for understanding the molecule's physical and chemical properties, as the dominant conformation can influence its reactivity and interactions with other molecules.

Chemical Reactivity and Mechanistic Pathways of 3,5 Difluoro 2 Ethoxyphenyl Methyl Sulfide

Reactions Involving the Aryl Fluoride (B91410) Moieties (e.g., Further Functionalization, Defluorination)

The fluorine atoms on the aromatic ring of 3,5-Difluoro-2-ethoxyphenyl methyl sulfide (B99878) are generally the most inert sites of the molecule. Aryl fluorides are known for their high bond strength, making them resistant to cleavage. However, under specific conditions, they can participate in nucleophilic aromatic substitution (SNA_r) reactions. For these reactions to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups, which are not inherently present in the subject molecule in their most potent form. For instance, nitro groups are particularly effective at activating halogens for nucleophilic displacement. nih.gov

While direct defluorination is energetically demanding, functionalization can be achieved through metallation-elimination sequences or under harsh reaction conditions with potent nucleophiles. The success of such transformations would be highly dependent on the specific reagents and reaction conditions employed.

Reactivity of the Methyl Thioether Linkage

The methyl thioether group is a key reactive center in 3,5-Difluoro-2-ethoxyphenyl methyl sulfide, susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

The sulfur atom in the methyl thioether linkage is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common and well-established transformation for thioethers. researchgate.netmsu.edu The oxidation state of the resulting product can often be controlled by the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as hydrogen peroxide in the absence of a catalyst or with specific control, can selectively oxidize the sulfide to the sulfoxide. researchgate.netresearchgate.net More potent oxidizing agents or catalytic systems are typically required to achieve the full oxidation to the sulfone. researchgate.netorganic-chemistry.org For example, hydrogen peroxide in the presence of a suitable catalyst like tantalum carbide or niobium carbide can efficiently yield sulfones. organic-chemistry.org The use of urea-hydrogen peroxide adducts has also been reported as an effective system for the oxidation of sulfides to sulfones. organic-chemistry.org

The oxidation process significantly alters the electronic properties of the sulfur-containing group, with sulfones being highly electron-withdrawing. This can, in turn, influence the reactivity of the adjacent aromatic ring.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Product | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Product selectivity can be controlled by reaction conditions and catalysts. researchgate.netresearchgate.net |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide or Sulfone | Highly effective oxidizing agents. |

| Tantalum carbide/Niobium carbide with H₂O₂ | Sulfone | Catalytic system for efficient sulfone synthesis. organic-chemistry.org |

| Urea-hydrogen peroxide | Sulfone | A stable and easily handled solid oxidant. organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | Mediates practical and efficient oxidations. organic-chemistry.org |

This table is for illustrative purposes and the reactivity of this compound with these reagents would need to be experimentally determined.

The carbon-sulfur bonds in the methyl thioether linkage can be cleaved under various conditions. Reductive cleavage can be achieved using reducing agents like sodium in liquid ammonia (B1221849) or Raney nickel. Oxidative cleavage is also possible, though less common.

The sulfur atom, being a potent nucleophile, can also participate in coupling reactions. msu.edulibretexts.org For instance, it can react with alkyl halides to form sulfonium (B1226848) salts. msu.edu These reactions are driven by the high nucleophilicity of the sulfur atom. msu.edulibretexts.org

Transformations at the Ethoxy Group

The ethoxy group is generally stable under many reaction conditions. However, the ether linkage can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding phenol (B47542). This O-dealkylation is a standard transformation in organic synthesis. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the ethyl group.

Exploration of Radical Processes in its Chemical Transformations

While polar reactions are more common for this class of compounds, the potential for radical-based transformations should not be overlooked. Radical reactions could be initiated at several positions. For example, under photolytic or high-temperature conditions, homolytic cleavage of the C-S bonds or even the C-H bonds of the ethoxy or methyl groups could occur, leading to a cascade of radical reactions. The presence of the sulfur atom can also influence radical processes, as sulfur-centered radicals have unique reactivity patterns.

Nucleophilic and Electrophilic Reaction Pathways

The diverse functional groups of this compound allow for a range of nucleophilic and electrophilic reactions.

The sulfur atom of the methyl thioether is a primary nucleophilic center. msu.edulibretexts.org Its lone pairs of electrons readily attack electrophiles. As mentioned earlier, this nucleophilicity is evident in its oxidation and alkylation reactions. msu.edu The oxygen atom of the ethoxy group also possesses lone pairs and can act as a nucleophile, though it is generally less nucleophilic than the sulfur atom.

The aromatic ring, while deactivated by the fluorine atoms, can still undergo electrophilic aromatic substitution, although this would likely require forcing conditions. The directing effects of the existing substituents (fluoro, ethoxy, and methylthio) would guide the position of incoming electrophiles. The ethoxy and methylthio groups are ortho, para-directing, while the fluorine atoms are also ortho, para-directing but deactivating. The interplay of these directing effects would determine the regioselectivity of any electrophilic substitution reaction.

Conversely, as discussed in Section 5.1, the aryl fluoride positions can become susceptible to nucleophilic attack if the ring is sufficiently activated by strong electron-withdrawing groups, which could be introduced in a multi-step synthesis or formed via oxidation of the thioether to a sulfone.

Investigation of Catalytic Transformations Involving this compound

As of the current date, a thorough review of publicly accessible scientific literature, including peer-reviewed journals and patent databases, reveals a notable absence of specific research focused on the catalytic transformations of This compound . Consequently, there are no detailed research findings or established mechanistic pathways to report for this particular compound.

The chemical structure of This compound , featuring a difluorinated phenyl ring, an ethoxy group, and a methyl sulfide moiety, suggests several potential avenues for catalytic investigation based on the known reactivity of related functional groups. However, without specific studies on this molecule, any discussion of its catalytic behavior remains purely speculative.

Typically, research in this area might explore transformations such as:

Catalytic Oxidation: The sulfide group is a primary site for oxidation. Catalytic systems, often employing transition metals (e.g., manganese, titanium, tungsten) or metal-free approaches, could be used to selectively oxidize the sulfide to the corresponding sulfoxide or sulfone. The electronic effects of the fluorine and ethoxy substituents would be expected to influence the reaction rate and selectivity.

Cross-Coupling Reactions: The carbon-sulfur bond or potentially activated carbon-hydrogen bonds on the aromatic ring could be targets for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig type reactions). These transformations would enable the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity.

Catalytic Fluorination/Defluorination: While less common, catalytic methods could potentially be explored to modify the fluorination pattern on the aromatic ring, although this would likely require harsh conditions.

Due to the lack of available data, no research findings or data tables on the catalytic transformations of This compound can be presented. The field awaits initial exploratory studies to elucidate the reactivity and potential applications of this compound in catalytic chemistry.

Synthesis and Exploration of Advanced Analogues and Derivatives of 3,5 Difluoro 2 Ethoxyphenyl Methyl Sulfide

Systematic Structural Modifications of the Fluorinated Phenyl Ring

The 3,5-difluoro substitution pattern on the phenyl ring of the target compound offers a unique electronic environment and multiple sites for further functionalization. The fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or additional activation. A more common approach is the modification of the other positions on the aromatic ring.

Electrophilic Aromatic Substitution: The existing substituents (ethoxy and methyl sulfide) are ortho, para-directing. However, the strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack. Despite this, under forcing conditions, electrophiles could be introduced at the C4 or C6 positions.

Metalation and Cross-Coupling: A more versatile strategy for modifying the phenyl ring is through directed ortho-metalation or halogen-metal exchange, followed by cross-coupling reactions. For instance, if a bromine or iodine atom were introduced at the C4 or C6 position, a wide array of substituents could be installed via palladium, nickel, or copper-catalyzed cross-coupling reactions. These reactions would allow for the introduction of alkyl, aryl, cyano, or other functional groups, significantly expanding the structural diversity of the core molecule.

Research on fluorinated aryl thioureas has shown that the substitution pattern of fluorine on a phenyl ring significantly influences the molecule's conformation and electronic properties. conicet.gov.ar For example, the dihedral angles between the aromatic planes can be altered, which would, in turn, affect the molecule's ability to interact with other molecules or surfaces. conicet.gov.ar

Table 1: Potential Structural Modifications of the Fluorinated Phenyl Ring

| Modification Type | Reagents/Conditions | Potential Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group at C4 or C6 |

| Halogenation | Br₂/FeBr₃ or I₂/HNO₃ | Introduction of a halogen at C4 or C6 |

| Directed Ortho-Metalation | n-BuLi or LDA | Functionalization at C4 or C6 |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Arylation at a halogenated position |

Variation of the Alkyl Sulfide (B99878) Moiety

The methyl sulfide group (S-CH₃) is a versatile functional handle that can be readily modified. Thioethers, in general, are crucial in organic chemistry and can be synthesized through various methods, most commonly via the alkylation of thiols. wikipedia.orgucalgary.ca

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) (R-SO-R') or a sulfone (R-SO₂-R'). wikipedia.org This transformation dramatically alters the polarity, solubility, and electronic properties of the molecule. For instance, the oxidation of the methyl sulfide to a methyl sulfoxide would introduce a chiral center at the sulfur atom.

S-Dealkylation and Re-alkylation: The methyl group can be cleaved to generate the corresponding thiolate anion. This thiolate is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce different alkyl or aryl groups. This allows for the synthesis of a library of analogues with varying steric and electronic properties at the sulfur atom. For example, using longer alkyl chains, branched alkyl groups, or functionalized alkyl halides would provide access to a diverse set of derivatives.

Cross-Coupling Reactions: Modern cross-coupling methodologies allow for the direct formation of C-S bonds. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed cross-coupling of arylthiosilanes with alkyl halides provides a chemoselective route to alkyl aryl thioethers. organic-chemistry.org This approach could be used to synthesize the parent compound or to introduce more complex alkyl groups.

Table 2: Examples of Alkyl Sulfide Moiety Variation

| Modification | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxide, Sulfone |

| S-Dealkylation | Na in liquid NH₃ | Thiolate |

| Re-alkylation | R-X (alkyl halide) | Varied Alkyl Thioether |

Derivatization and Functionalization of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) provides another avenue for structural modification, primarily through cleavage of the ether bond to reveal a hydroxyl group. This phenolic hydroxyl group can then be derivatized in numerous ways.

O-Dealkylation: The ethyl group can be removed using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding phenol (B47542). This phenol is a versatile intermediate for further functionalization.

Re-etherification: The resulting phenol can be re-alkylated with various alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy groups. This allows for fine-tuning of the molecule's lipophilicity and steric profile. For instance, introducing longer, fluorinated, or functionalized alkyl chains can significantly alter the molecule's properties.

Esterification: The phenol can be readily converted to esters by reacting it with acyl chlorides or anhydrides. nih.gov This introduces a carbonyl group and provides access to another class of derivatives with different electronic and hydrogen-bonding capabilities.

Derivatization for Analysis: The hydroxyl group is often targeted for derivatization to enhance detection in analytical techniques like HPLC and mass spectrometry. nih.govresearchgate.net Reagents such as dansyl chloride or isocyanates can be used to introduce chromophores or fluorophores. nih.govresearchgate.net

Table 3: Derivatization Strategies for the Ethoxy Group

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| O-Dealkylation | BBr₃, HBr | Phenol |

| Williamson Ether Synthesis | R-X, Base (e.g., K₂CO₃) | New Ether (R-O-Ar) |

| Esterification | Acyl chloride, Pyridine | Ester |

Incorporation into Larger Molecular Architectures

The structural motifs present in 3,5-difluoro-2-ethoxyphenyl methyl sulfide make it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The strategic placement of fluorine can enhance binding affinities and metabolic stability in drug candidates. nih.gov

As a Pharmacophore Fragment: The substituted phenyl ring could serve as a key component of a pharmacophore. The fluorine atoms can engage in favorable interactions with biological targets, and the ethoxy and methyl sulfide groups provide points for linking to other parts of a larger drug molecule. The synthesis of aryl α,α-difluoroethyl thioethers has been explored as a novel structural motif in organic chemistry, with these building blocks being incorporated into analogues of established drugs. rsc.org

In Supramolecular Chemistry: The fluorinated phenyl ring can participate in π-π stacking interactions, including favorable interactions with non-fluorinated aromatic rings. nih.gov This property can be exploited in the design of self-assembling systems and host-guest complexes. The ethoxy group can also influence molecular assembly through dipole-dipole interactions and hydrogen bonding. uni-konstanz.de

In Metal-Organic Frameworks (MOFs): Functionalized organic linkers are the building blocks of MOFs. A derivative of this compound, for example, a dicarboxylic acid or dipyridyl analogue, could be used as a linker to construct MOFs with tailored pore sizes and chemical environments. The fluorine atoms lining the pores could be used to tune the affinity for specific guest molecules, such as CO₂. rsc.org

Development of Fluorinated Poly(aryl thioethers) and Related Polymeric Materials

Poly(aryl thioethers) (PATs) are a class of high-performance polymers known for their excellent thermal stability and chemical resistance. The incorporation of fluorine into the polymer backbone can further enhance these properties and introduce new ones, such as low dielectric constants and hydrophobicity. nih.govrsc.org

Polycondensation Monomer: A di-functionalized derivative of this compound could serve as a monomer for the synthesis of fluorinated PATs. For example, a di-thiol derivative could be polymerized with an activated di-fluoroaromatic compound.

Organocatalyzed Polymerization: Recent advances have shown that the synthesis of fluorinated poly(aryl thioethers) can be achieved via an organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols. nih.gov This method proceeds rapidly at room temperature and is effective for many perfluorinated or highly activated aryl monomers. nih.gov This approach could potentially be adapted for monomers derived from our target compound.

Properties of Fluorinated PATs: Fluorinated PATs exhibit high thermal stability, with glass transition temperatures (Tg) and decomposition temperatures often exceeding those of their non-fluorinated counterparts. researchgate.net They also tend to have low dielectric constants and low water absorption, making them suitable for applications in microelectronics and as high-frequency communication materials. rsc.orgbit.edu.cn The presence of the flexible thioether linkage can also impart good processability to the polymers.

Table 4: Potential Properties of Polymers Derived from this compound

| Property | Expected Characteristic | Potential Application |

|---|---|---|

| Thermal Stability | High Tg and Td | High-temperature coatings, composites |

| Dielectric Constant | Low | Microelectronics, 5G communication |

| Chemical Resistance | High | Membranes, chemical processing equipment |

| Hydrophobicity | High | Water-repellent surfaces |

Applications of 3,5 Difluoro 2 Ethoxyphenyl Methyl Sulfide in Materials Science and Catalysis

Utilization in the Development of Advanced Materials with Tunable Properties

The presence of both fluorine atoms and a thioether linkage in 3,5-Difluoro-2-ethoxyphenyl methyl sulfide (B99878) makes it a promising candidate for the synthesis of advanced materials with tailored characteristics. Fluorinated polymers, such as poly(aryl thioether)s, are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. nih.govnumberanalytics.com The introduction of fluorine into the polymer backbone can significantly lower the dielectric constant, a critical factor in the production of materials for microelectronics and high-frequency communication systems. mdpi.com

The difluoro-substitution on the phenyl ring, in particular, can enhance the thermal and oxidative stability of resulting polymers. acs.org This is attributed to the high strength of the carbon-fluorine bond. acs.org Furthermore, the ether and sulfide linkages provide a degree of flexibility to the polymer chain, which can be crucial for processing and mechanical performance. By copolymerizing this monomer with other aromatic building blocks, it is possible to fine-tune properties such as refractive index, birefringence, and optical loss, which are essential for applications in optical waveguide devices. snu.ac.krresearchgate.net The ability to systematically modify these properties makes such fluorinated monomers highly valuable in the creation of materials for aerospace, electronics, and optical communications. acs.org

Table 1: Potential Impact of Structural Features of 3,5-Difluoro-2-ethoxyphenyl Methyl Sulfide on Material Properties

| Structural Feature | Potential Influence on Material Properties |

| Difluoro Aromatic Ring | Enhanced thermal stability, chemical resistance, lower dielectric constant, altered electronic properties. numberanalytics.commdpi.comacs.org |

| Ethoxy Group | Modified solubility, potential for hydrogen bonding, influence on polymer morphology. |

| Methyl Sulfide Group | Increased polarizability compared to ethers, potential for metal coordination, site for oxidation to sulfoxide (B87167) or sulfone for further functionalization. wikipedia.org |

Application as a Chemical Building Block in Complex Organic Synthesis

In the realm of organic synthesis, functionalized aromatic compounds are indispensable building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comyoutube.com this compound, with its multiple reactive sites, serves as a versatile synthon. The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, guided by the directing effects of the existing substituents.

The thioether group itself is a key functional handle. It can be selectively oxidized to the corresponding sulfoxide or sulfone, which in turn can act as a leaving group or a directing group in subsequent transformations. This versatility allows for the strategic introduction of other functionalities onto the aromatic core. wikipedia.org Furthermore, the presence of fluorine atoms can significantly influence the reactivity and biological activity of the final products. sigmaaldrich.comyoutube.com Fluorinated building blocks are frequently used to enhance properties such as metabolic stability and binding affinity in drug discovery. sigmaaldrich.com The unique combination of functional groups in this compound makes it a valuable precursor for creating libraries of novel compounds for biological screening.

Investigation as a Ligand in Transition Metal Catalysis

The development of novel ligands is a driving force in the advancement of transition metal catalysis. eurekalert.org Thioether-containing molecules have been successfully employed as ligands in a variety of catalytic reactions. wikipedia.org The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to a metal center. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be modulated by the electron-withdrawing fluorine atoms on the aromatic ring. numberanalytics.com

This electronic tuning can influence the stability and reactivity of the catalyst. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the nature of the ligand is critical for achieving high yields and selectivity. acs.org The fluorinated aryl thioether structure could potentially stabilize catalytic intermediates or promote key steps in the catalytic cycle, such as oxidative addition or reductive elimination. nih.gov The investigation of this compound as a ligand could open up new avenues for catalysis, particularly in reactions where fine-tuning of the electronic environment of the metal center is crucial for success. acs.org

Potential in Optical and Electronic Materials Due to Fluorination and Aromaticity

The combination of a fluorinated aromatic system with ether and sulfide linkages suggests that this compound could be a precursor for materials with interesting optical and electronic properties. The introduction of fluorine atoms into conjugated systems is a well-established strategy for lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. numberanalytics.com This can facilitate electron injection and improve the stability of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.com

The aromaticity of the core structure contributes to the potential for π-π stacking interactions, which are crucial for charge transport in organic semiconductors. Fluorination can further influence these intermolecular interactions, potentially leading to more ordered solid-state packing and enhanced charge mobility. acs.org The study of polymers and small molecules derived from this compound could reveal novel materials with applications in advanced electronic and photonic devices, where precise control over electronic structure and intermolecular organization is paramount. arxiv.org

Future Research Directions and Emerging Trends in Fluorinated Aryl Thioether Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for fluorination and for creating C-S bonds often rely on harsh reagents and conditions. Future research is heavily focused on developing "green" synthetic routes. This includes the use of less toxic and more readily available fluorinating agents, employing catalytic systems (e.g., transition-metal catalysis) to reduce waste and improve efficiency, and utilizing environmentally friendly solvents like water or supercritical CO2. The goal is to minimize the environmental footprint associated with the production of these valuable compounds.

Implementation of Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. For the synthesis of fluorinated aryl thioethers, this methodology can provide better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety (especially when handling hazardous reagents), and easier scalability. The ability to automate and integrate purification steps makes continuous processing a highly attractive trend for industrial-scale synthesis.

Advanced Computational Design and Prediction for Novel Derivatives

The use of computational chemistry and machine learning is revolutionizing molecular design. By employing techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the physicochemical properties, reactivity, and potential biological activity of novel fluorinated aryl thioether derivatives before they are synthesized in the lab. This in silico approach accelerates the discovery process, reduces the cost and time associated with experimental work, and allows for the rational design of molecules with tailored properties for specific applications in medicine and materials science.

Integration with Supramolecular Chemistry and Nanotechnology

The unique electronic properties of the C-F bond, such as its high polarity and ability to participate in non-covalent interactions (e.g., halogen bonding, orthogonal multipolar interactions), make fluorinated aryl thioethers attractive building blocks in supramolecular chemistry. Future research will explore their use in constructing complex, self-assembling systems like molecular cages, polymers, and liquid crystals. In nanotechnology, these compounds could be incorporated into nanomaterials to modify their surface properties, enhance their stability, or impart specific functionalities for applications in electronics, sensing, and drug delivery.

Exploration of Unprecedented Chemical Reactivities and Transformations

While the fundamental reactivity of aryl thioethers is well-understood, the presence of multiple fluorine atoms can lead to novel and unexpected chemical behavior. Researchers are actively exploring new transformations that leverage the unique electronic nature of these molecules. This includes developing novel C-F bond activation methods, exploring unusual rearrangement reactions, and using the fluorinated aryl thioether core as a ligand to create new catalysts with unique reactivity. Discovering these unprecedented transformations will open up new synthetic pathways and expand the chemical toolbox available to organic chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-2-ethoxyphenyl methyl sulfide, and what challenges arise due to fluorination?

- Methodological Answer : Nucleophilic aromatic substitution (NAS) is commonly employed, where a methylthiolate ion reacts with a pre-synthesized 3,5-difluoro-2-ethoxyphenyl electrophilic intermediate. Fluorine's strong electron-withdrawing effects may reduce reactivity, requiring elevated temperatures or catalysts like copper(I) iodide. Steric hindrance from the ethoxy group further complicates substitution. Purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of H/F NMR to verify fluorine positions and methylthio/ethoxy group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction provides unambiguous confirmation. Comparative analysis with analogous compounds (e.g., 4,5-Difluoro-3-n-pentoxyphenyl methyl sulfide) can validate spectral patterns .

Advanced Research Questions

Q. What factors govern regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : The ethoxy group (strongly activating, ortho/para-directing) competes with the methylthio group (weakly activating, para-directing). Computational modeling (e.g., DFT calculations) predicts electron density distribution, identifying reactive sites. Experimental validation via nitration (HNO/HSO) or halogenation (Br/Fe) under controlled conditions can map substitution patterns. Contrast with sulfone derivatives (oxidized methylthio group) to assess directing effects .

Q. How can oxidation pathways to sulfoxides or sulfones be optimized, and how do solvent systems influence product distribution?

- Methodological Answer : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane for selective sulfoxide formation. For sulfones, prolonged reaction times with excess HO/acetic acid are effective. Solvent polarity impacts reaction kinetics: polar aprotic solvents (e.g., DMSO) accelerate oxidation but may over-oxidize. Monitor intermediates via TLC or H NMR to terminate reactions at desired stages .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving fluorinated aryl systems?

- Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. Compare results with structurally similar compounds (e.g., 1-(3,5-Difluoro-2-ethoxyphenyl)ethanol) to identify trends. Employ kinetic profiling via in situ IR or HPLC to detect side reactions or intermediates .

Biological and Mechanistic Studies

Q. What methodologies evaluate the compound’s potential as an antimicrobial agent?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Time-kill curves assess bactericidal kinetics. Cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity. Compare results with known fluorinated aryl sulfides to establish structure-activity relationships (SAR) .

Q. How does the methylthio group’s electronic nature influence reactivity in cross-coupling reactions?

- Methodological Answer : The methylthio group acts as a weak σ-donor, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compare coupling efficiency with des-methylthio analogs to isolate electronic effects. Use electrochemical methods (cyclic voltammetry) to quantify electron-donating capacity .

Analytical and Computational Approaches

Q. What computational tools predict the compound’s solubility and stability in biological matrices?

- Methodological Answer : Employ COSMO-RS simulations to estimate logP and solubility in aqueous/organic mixtures. Molecular dynamics (MD) simulations model interactions with lipid bilayers or proteins. Validate predictions experimentally via shake-flask solubility tests and accelerated stability studies under varying pH/temperature .

Q. How can researchers differentiate degradation products during long-term stability studies?

- Methodological Answer : Use LC-MS/MS to track hydrolytic or oxidative degradation. Compare fragmentation patterns with synthesized standards (e.g., sulfoxide or sulfone derivatives). For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze via HPLC-DAD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.